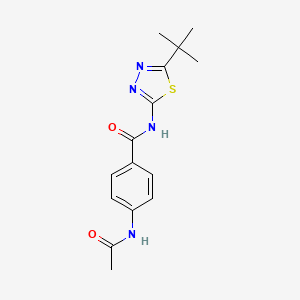

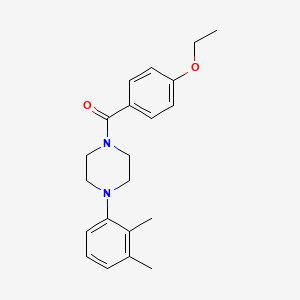

![molecular formula C14H10N2O6 B5515171 2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5515171.png)

2-{[(4-hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, providing a pathway to a wide range of substituted derivatives. For instance, substituted 2-aminobenzo[b]pyrans have been synthesized through the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, highlighting the synthetic flexibility and potential to modify the core structure of similar compounds (Shestopalov et al., 2003).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's reactivity and properties. X-ray diffraction analysis has been employed to elucidate the crystal structures of related compounds, providing insight into their molecular configurations and interactions. For example, the molecular and crystal structure of a substituted tetrahydro-4H-benzo[b]pyran derivative was established, showcasing the utility of structural analysis in understanding such compounds (Shestopalov et al., 2003).

Chemical Reactions and Properties

The reactivity of such compounds can be diverse, involving various chemical transformations. For example, the reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles lead to the formation of new classes of unnatural amino acids and demonstrate the facile esterification and acetylene hydration under certain conditions (Trofimov et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. The crystal structure of related compounds, like 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, is stabilized by intermolecular hydrogen bonding, which can affect their physical state and solubility (Jedrzejas et al., 1995).

Applications De Recherche Scientifique

Molecular Interactions and Solubility

Research by Hart et al. (2015) investigated the solubility and molecular interactions of various compounds including 3-nitrobenzoic acid in 2-methoxyethanol. They aimed to understand the solubility behavior of these compounds to facilitate applications in chemical engineering and formulation science. The study provided insights into the Abraham model correlations for solute transfer, which are crucial for predicting the solubility of complex molecules in solvents, impacting their application in various scientific and industrial processes (Hart et al., 2015).

Crystal Engineering and Solid-State Chemistry

Seaton et al. (2013) explored the crystal engineering aspects of multi-component crystals involving 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid. Their work provides significant insights into the design and development of new crystalline materials with potential applications in materials science, particularly in the creation of novel solid forms that can influence the physical properties of materials, such as solubility, stability, and bioavailability (Seaton et al., 2013).

Biochemical and Enzymatic Studies

Studies on the metabolism of related compounds, such as p-nitrobenzoic acid by Durham (1958), elucidate the biochemical pathways and enzymatic reactions involved in the degradation of these compounds. Understanding these metabolic pathways is crucial for biotechnological applications, including bioremediation and the biosynthesis of valuable chemical intermediates (Durham, 1958).

Photocatalytic Applications

Recent advancements in photocatalysis highlighted by Santiago-Aliste et al. (2023) demonstrate the potential of modified graphitic carbon nitride materials for environmental and synthetic organic chemistry applications. These materials, used in the synthesis of heterocyclic compounds, showcase the relevance of incorporating nitro and hydroxy functionalities into photocatalysts for enhancing their activity and selectivity (Santiago-Aliste et al., 2023).

Advanced Material Science

The work by Oruganti et al. (2017) on Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid and their anticonvulsant activities also sheds light on the intersection of material science and pharmacology. While the primary focus is on anticonvulsant activities, the study's insights into the crystal structures and physical properties of these complexes contribute to the broader field of material science, particularly in understanding the relationship between molecular structure and material properties (Oruganti et al., 2017).

Propriétés

IUPAC Name |

2-[(4-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O6/c17-9-6-4-8(5-7-9)15-13(18)12-10(14(19)20)2-1-3-11(12)16(21)22/h1-7,17H,(H,15,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWFWLFUSNWEOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Hydroxyphenyl)amino]carbonyl}-3-nitrobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

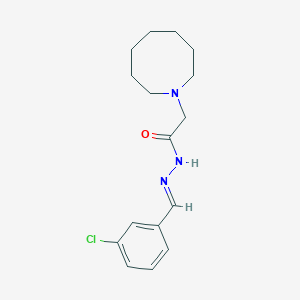

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

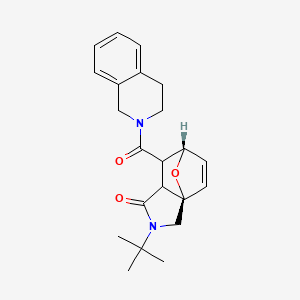

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)

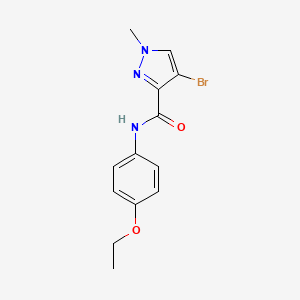

![6-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5515162.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)